Cas no 1697407-39-8 (1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-)

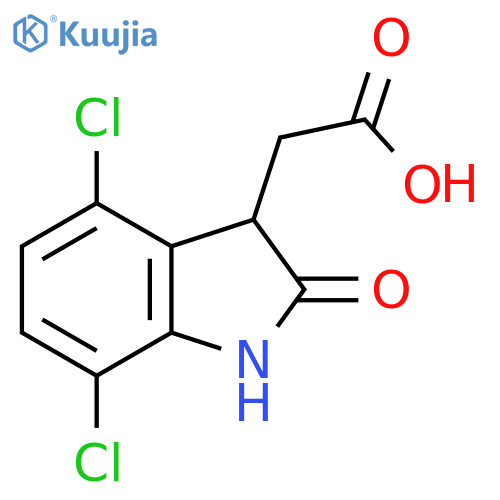

1697407-39-8 structure

商品名:1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-

CAS番号:1697407-39-8

MF:C10H7Cl2NO3

メガワット:260.073480844498

CID:5253051

1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-

-

- インチ: 1S/C10H7Cl2NO3/c11-5-1-2-6(12)9-8(5)4(3-7(14)15)10(16)13-9/h1-2,4H,3H2,(H,13,16)(H,14,15)

- InChIKey: JUDJHILPAKGQQK-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(Cl)=CC=C2Cl)C(CC(O)=O)C1=O

1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-374792-2.5g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 2.5g |

$1428.0 | 2023-03-02 | ||

| Enamine | EN300-374792-0.05g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 0.05g |

$612.0 | 2023-03-02 | ||

| Enamine | EN300-374792-0.1g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 0.1g |

$640.0 | 2023-03-02 | ||

| Enamine | EN300-374792-1.0g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-374792-0.5g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 0.5g |

$699.0 | 2023-03-02 | ||

| Enamine | EN300-374792-0.25g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 0.25g |

$670.0 | 2023-03-02 | ||

| Enamine | EN300-374792-5.0g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 5.0g |

$2110.0 | 2023-03-02 | ||

| Enamine | EN300-374792-10.0g |

2-(4,7-dichloro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid |

1697407-39-8 | 10.0g |

$3131.0 | 2023-03-02 |

1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo- 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

1697407-39-8 (1H-Indole-3-acetic acid, 4,7-dichloro-2,3-dihydro-2-oxo-) 関連製品

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量